![molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]缓激肽 CAS No. 64695-06-3](/img/structure/B1580625.png)

[Leu8,des-Arg9]缓激肽

描述

[Leu8,des-Arg9]bradykinin is a synthetic analogue of bradykinin, a biologically active nonapeptide. Bradykinin is formed from the proteolytic cleavage of kininogens and plays a pivotal role in inflammation and other physiological processes. [Leu8,des-Arg9]bradykinin is specifically designed to act as a bradykinin B1 receptor antagonist, frequently used in scientific research to study the bradykinin system .

科学研究应用

[Leu8,des-Arg9]bradykinin is widely used in scientific research due to its role as a bradykinin B1 receptor antagonist. Its applications include:

Chemistry: Studying peptide synthesis and modification.

Biology: Investigating the role of bradykinin in inflammation and other physiological processes.

Medicine: Exploring potential therapeutic uses in conditions involving the bradykinin system, such as pain and inflammation.

Industry: Used in the development of peptide-based drugs and diagnostic tools

作用机制

Target of Action

[Leu8,des-Arg9]bradykinin is a potent antagonist of the bradykinin B1 receptor (B1R) . The B1R is a G protein-coupled receptor that plays a crucial role in inflammation and pain sensation .

Mode of Action

[Leu8,des-Arg9]bradykinin interacts with the B1R, blocking its activation by agonists such as des-Arg9-bradykinin . This interaction inhibits the downstream signaling pathways activated by B1R, leading to a reduction in inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by [Leu8,des-Arg9]bradykinin is the bradykinin signaling pathway . By blocking the B1R, [Leu8,des-Arg9]bradykinin prevents the activation of this pathway, which normally leads to vasodilation, increased vascular permeability, and the sensation of pain . Additionally, [Leu8,des-Arg9]bradykinin can directly inhibit Ca(2+)- and ATP-sensitive potassium channels .

Result of Action

The primary result of [Leu8,des-Arg9]bradykinin’s action is the reduction of inflammation and pain . By blocking the B1R, it prevents the activation of the bradykinin signaling pathway, leading to a decrease in vasodilation, vascular permeability, and pain sensation .

Action Environment

The efficacy and stability of [Leu8,des-Arg9]bradykinin can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can enhance the expression of B1R, potentially increasing the effectiveness of [Leu8,des-Arg9]bradykinin . Additionally, factors such as pH and temperature could affect the stability of the peptide.

生化分析

Biochemical Properties

[Leu8,des-Arg9]bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the kallikrein-kinin system (KKS), which is associated with inflammatory response pathways mediating diverse functions in vascular permeability like thrombosis and blood coagulation . It is also known to interact with kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins .

Cellular Effects

[Leu8,des-Arg9]bradykinin has significant effects on various types of cells and cellular processes. It has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . This effect is mediated through BDKRB2 and BDKRB1 receptors, respectively, with subsequent activation of the p38 and ERK1/2 pathways .

Molecular Mechanism

The molecular mechanism of action of [Leu8,des-Arg9]bradykinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to AT1 and AT2 receptors in isolated membrane fractions . Moreover, it has been shown to increase the expression of PTGS2 and subsequent PGE2 production through its interaction with BDKRB2 and BDKRB1 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Leu8,des-Arg9]bradykinin change over time. For instance, when exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .

Dosage Effects in Animal Models

In animal models, the effects of [Leu8,des-Arg9]bradykinin vary with different dosages. For example, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in rats .

Metabolic Pathways

[Leu8,des-Arg9]bradykinin is involved in various metabolic pathways. It is generated through enzymatic cleavage of kininogens by the protease enzymes kallikreins . Once released, it undergoes rapid metabolism by enzymes such as kininases and peptidases to maintain its physiological balance .

Transport and Distribution

It is known that bradykinin peptides and their receptors BDKRB1 and BDKRB2 are present in human amnion, and their abundance increases in term and preterm labor .

准备方法

Synthetic Routes and Reaction Conditions

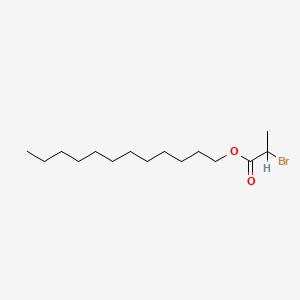

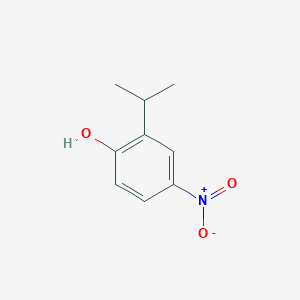

The synthesis of [Leu8,des-Arg9]bradykinin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

Industrial production of [Leu8,des-Arg9]bradykinin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

化学反应分析

Types of Reactions

[Leu8,des-Arg9]bradykinin undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at methionine residues.

Reduction: Disulfide bonds within the peptide can be reduced to thiols.

Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogues with substituted amino acids .

相似化合物的比较

Similar Compounds

Des-Arg9-bradykinin: Another bradykinin B1 receptor agonist.

Bradykinin: The natural ligand for bradykinin receptors.

[Hyp3, D-Phe7, Leu8]-bradykinin: A bradykinin B2 receptor antagonist

Uniqueness

[Leu8,des-Arg9]bradykinin is unique due to its specific antagonistic action on the bradykinin B1 receptor, making it a valuable tool for studying the bradykinin system and its role in various physiological and pathological processes .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAPYBBQGHUQNM-YYGRSCHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983334 | |

| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

870.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-06-3 | |

| Record name | Bradykinin, leu(8)-des-arg(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

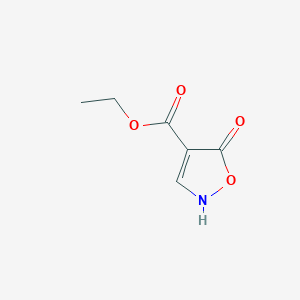

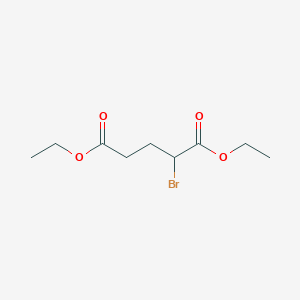

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。